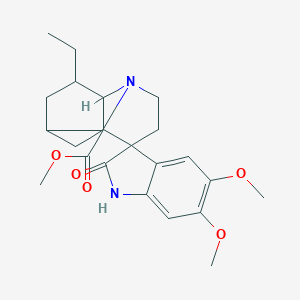
Crassanine
説明
Crassanine is a natural product found in Tabernaemontana crassa with data available.
生物活性
Crassanine, an alkaloid derived from the plant Tabernaemontana crassa, is gaining attention for its diverse biological activities. This article explores the compound's pharmacological properties, including its anticancer, antimicrobial, and antioxidant effects. The information is compiled from various research studies and case analyses, providing a comprehensive overview of this compound's potential therapeutic applications.
Overview of this compound
This compound is one of several bioactive alkaloids found in Tabernaemontana crassa, a plant native to tropical regions of Africa. The plant has been traditionally used in folk medicine for various ailments, highlighting its significance in ethnopharmacology. Recent studies have focused on isolating and characterizing the alkaloids from this species to understand their biological activities better.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study evaluated the cytotoxic effects of various alkaloids from Tabernaemontana crassa on different cancer cell lines. The results showed that this compound and its derivatives could inhibit the proliferation of cancer cells through apoptosis induction.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Human Colon Cancer | 19 | Induction of apoptosis via mitochondrial disruption |
| Breast Cancer | 25 | Cell cycle arrest and apoptosis |
| Lung Cancer | 30 | Inhibition of migration and invasion |
The findings suggest that this compound may serve as a promising candidate for developing new chemotherapeutic agents, particularly against colorectal cancer.
Antimicrobial Properties
This compound has also demonstrated potent antimicrobial activity against various pathogens. Its effectiveness was tested against both Gram-positive and Gram-negative bacteria, as well as fungal strains.
Table 2: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Staphylococcus aureus | 3 ± 1 |
| Escherichia coli | 15 ± 2 |
| Candida albicans | 10 ± 1 |
The results indicate that this compound possesses selective antibacterial properties, making it a candidate for further investigation as an antimicrobial agent.
Antioxidant Activity
The antioxidant potential of this compound was assessed using various assays, including DPPH and FRAP scavenging tests. These assays measure the compound's ability to neutralize free radicals, which are implicated in numerous diseases, including cancer and neurodegenerative disorders.
Table 3: Antioxidant Activity Assays
| Assay Type | Result (IC50 µM) |
|---|---|
| DPPH | 25 |
| FRAP | 30 |
This compound exhibited significant antioxidant activity, suggesting its potential role in protecting cells from oxidative stress-related damage.
Case Studies
Several case studies have documented the traditional uses of Tabernaemontana crassa in treating ailments such as hypertension and inflammation. These studies often highlight the integration of traditional knowledge with modern pharmacological research to validate the therapeutic benefits of its components.
- Case Study on Hypertension : A community-based study reported that extracts from Tabernaemontana crassa were used by local populations to manage high blood pressure, correlating with findings on its antihypertensive effects observed in animal models.
- Case Study on Wound Healing : Another study explored the use of Tabernaemontana crassa latex in wound healing, attributing its efficacy to the presence of various alkaloids, including this compound.
特性
IUPAC Name |
methyl 9'-ethyl-5,6-dimethoxy-2-oxospiro[1H-indole-3,6'-3-azatricyclo[5.3.1.03,8]undecane]-7'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5/c1-5-14-8-13-11-23(21(27)30-4)19(14)25(12-13)7-6-22(23)15-9-17(28-2)18(29-3)10-16(15)24-20(22)26/h9-10,13-14,19H,5-8,11-12H2,1-4H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSANFVMOMGTHSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2CC3(C1N(C2)CCC34C5=CC(=C(C=C5NC4=O)OC)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















